molecular formula C13H14N2 B190090 2-Phenyl-1-pyridin-4-yl-ethylamine CAS No. 118385-86-7

2-Phenyl-1-pyridin-4-yl-ethylamine

Cat. No. B190090
M. Wt: 198.26 g/mol
InChI Key: NJLNPSNPLSKMMA-UHFFFAOYSA-N
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Description

“2-Phenyl-1-pyridin-4-yl-ethylamine” is a chemical compound with the molecular formula C13H14N2 . It is used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-1-pyridin-4-yl-ethylamine” can be determined using various analytical techniques. Some properties such as molecular weight and formula can be found in databases like ChemSpider . Other properties like melting point, boiling point, and density would typically be determined experimentally .

Scientific Research Applications

Catalytic Activities in Asymmetric Synthesis

2-Phenyl-1-pyridin-4-yl-ethylamine derivatives have been utilized in the development of chiral catalysts for asymmetric synthesis. For instance, chiral nickel(II) complexes synthesized from this compound have been employed in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities despite low enantiomeric excess. These complexes suggest potential in homogeneous catalysis with partial formation of active Ni(0) nanoparticles, following a dihydride mechanistic pathway (Kumah et al., 2019). Similar activities have been observed in palladium(II) complexes for methoxycarbonylation of styrene, offering an approach to generate branched esters efficiently (Ngcobo et al., 2021).

Antimicrobial and Anticancer Properties

The compound and its derivatives exhibit significant biological activities. Triazole derivatives synthesized from this compound showed considerable antimicrobial activities, highlighting their potential as antimicrobial agents (Bayrak et al., 2009). Moreover, pyrazole derivatives have been designed and evaluated for their inhibitory activity against topoisomerase IIα, showing promise as anticancer agents with significant cytotoxicity against various cancer cell lines (Alam et al., 2016).

Corrosion Inhibition

Cadmium(II) Schiff base complexes prepared using derivatives of 2-Phenyl-1-pyridin-4-yl-ethylamine have demonstrated corrosion inhibition properties on mild steel, offering a novel approach to corrosion protection in industrial applications (Das et al., 2017).

Electron-Transport Materials

Derivatives of 2-Phenyl-1-pyridin-4-yl-ethylamine have been incorporated into electron-transport materials for OLED devices, showing improved performance and efficiency. These materials contribute to the development of high-performance electronic devices with enhanced stability and efficiency (Wang et al., 2015).

Synthesis of Novel Compounds

The versatility of 2-Phenyl-1-pyridin-4-yl-ethylamine derivatives in synthetic chemistry has been demonstrated through the synthesis of a variety of novel compounds, including fused pyridopyrimidine and pyridothienotriazine derivatives with potential biological activities (Rashad et al., 2005). These synthetic routes open new avenues for the exploration of therapeutic agents.

Future Directions

The future directions for research on “2-Phenyl-1-pyridin-4-yl-ethylamine” could include further exploration of its synthesis, characterization, and potential applications. For instance, new highly conjugated compounds could be developed using this compound .

properties

IUPAC Name

2-phenyl-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNPSNPLSKMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-pyridin-4-yl-ethylamine

CAS RN

118385-86-7
Record name 2-phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5.34 g of benzyl 4-pyridyl ketone and 3.75 g of hydroxylamine hydrochloride in 50 ml of pyridine are heated to boiling for 4 hours. After cooling, the mixture is stirred into 600 ml of water, and the oxime (5.6 g) of melting point 194°-196° C. is filtered off. The oxime is hydrogenated with hydrogen in isopropanol with Raney nickel at 50° C. and under normal pressure. After the customary working up, the amine is obtained as a pale yellow oil.
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600 mL
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Synthesis routes and methods II

Procedure details

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